molecular formula C21H32N4O B3831789 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol

2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol

Cat. No.: B3831789
M. Wt: 356.5 g/mol
InChI Key: ZWZQYTNTNLMMJE-UHFFFAOYSA-N
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Description

2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a quinoxaline moiety and a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the quinoxaline moiety and the 3-methylbutyl group. The final step involves the addition of the ethanol group.

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of Quinoxaline Moiety: The quinoxaline moiety can be introduced via a nucleophilic substitution reaction using a suitable quinoxaline derivative.

    Addition of 3-Methylbutyl Group: The 3-methylbutyl group can be added through an alkylation reaction using 3-methylbutyl halide.

    Addition of Ethanol Group: The final step involves the reaction of the intermediate compound with ethanol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoxaline moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, alcohols

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives

Scientific Research Applications

2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]methanol
  • 2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]propane

Uniqueness

2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds that may have different functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[1-(3-methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O/c1-16(2)8-10-25-12-11-24(14-18(25)9-13-26)15-21-17(3)22-19-6-4-5-7-20(19)23-21/h4-7,16,18,26H,8-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZQYTNTNLMMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CN3CCN(C(C3)CCO)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol
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2-[1-(3-Methylbutyl)-4-[(3-methylquinoxalin-2-yl)methyl]piperazin-2-yl]ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.